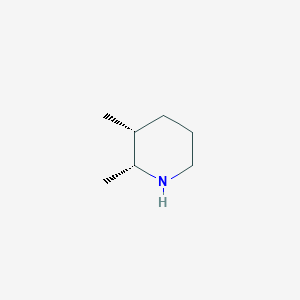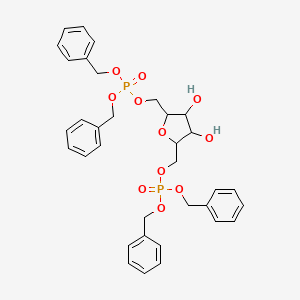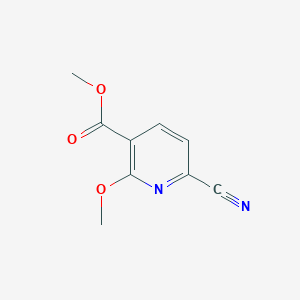
4-Aminobenzene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,4-amino-, 1,2-diacetate, also known as (2-acetyloxy-4-aminophenyl) acetate, is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.199 g/mol . This compound is characterized by the presence of two acetoxy groups and an amino group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1,2-Benzenediol,4-amino-, 1,2-diacetate typically involves the acetylation of 4-amino-1,2-benzenediol. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups while preserving the amino group.
Analyse Des Réactions Chimiques
1,2-Benzenediol,4-amino-, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzenediol,4-amino-, 1,2-diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,4-amino-, 1,2-diacetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,2-Benzenediol,4-amino-, 1,2-diacetate can be compared with other similar compounds such as:
4-Amino-1,2-benzenediol: This compound lacks the acetoxy groups and has different reactivity and applications.
1,2-Benzenediol, diacetate:
The presence of both acetoxy and amino groups in 1,2-Benzenediol,4-amino-, 1,2-diacetate makes it unique and versatile for various applications in research and industry.
Propriétés
Numéro CAS |
71573-24-5 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(2-acetyloxy-4-aminophenyl) acetate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)14-9-4-3-8(11)5-10(9)15-7(2)13/h3-5H,11H2,1-2H3 |
Clé InChI |
JPBLUIHWOVGRCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)






![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)



![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)


